2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane
Description
2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane is an organic compound characterized by a unique structure that includes a cyclopentadiene ring fused with an oxirane (epoxide) ring
Properties
CAS No. |
92119-15-8 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
2-(1-cyclopenta-2,4-dien-1-ylideneethyl)oxirane |
InChI |
InChI=1S/C9H10O/c1-7(9-6-10-9)8-4-2-3-5-8/h2-5,9H,6H2,1H3 |
InChI Key |
SWEYAELLPKPDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC=C1)C2CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane typically involves the reaction of cyclopentadiene derivatives with epoxidizing agents. One common method is the reaction of cyclopentadiene with ethylidene derivatives under controlled conditions to form the desired oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like m-chloroperbenzoic acid (m-CPBA) to facilitate the epoxidation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can lead to the formation of cyclopentadiene derivatives with hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions include various cyclopentadiene derivatives, epoxides, and hydroxylated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential therapeutic effects, such as inhibiting enzyme activity or altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A precursor in the synthesis of 2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane.
Epoxides: Compounds with similar oxirane rings but different substituents.
Fulvenes: Compounds with similar cyclopentadiene structures but different functional groups.
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